N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide is an organic compound with the molecular formula C18H28N2O3. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a pentanoylamino group, and a pentanamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide typically involves the amidation reaction between 3,4-dimethoxybenzaldehyde and pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with pentanamide to form the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)(pentanoylamino)methyl]pentanamide
- N-[(4-(dimethylamino)phenyl)(pentanoylamino)methyl]pentanamide
- N-[(4-bromophenyl)(pentanoylamino)methyl]pentanamide
Uniqueness
N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide is unique due to the presence of both methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C19H30N2O4 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C19H30N2O4/c1-5-7-9-17(22)20-19(21-18(23)10-8-6-2)14-11-12-15(24-3)16(13-14)25-4/h11-13,19H,5-10H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
XMDWGFYZYWEYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCCC |
Origin of Product |
United States |
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